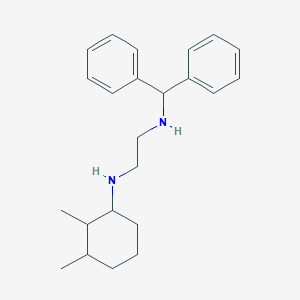
N'-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine is an organic compound with a complex structure that includes a benzhydryl group and a dimethylcyclohexyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl or dimethylcyclohexyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amines or diamines.
Scientific Research Applications
N’-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the diamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups attached to the nitrogen atoms.
N,N’-Dimethylcyclohexane-1,2-diamine: A related compound with a cyclohexane ring instead of the benzhydryl group.
Ethylenediamine: A basic diamine structure without any additional substituents.
Uniqueness
N’-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine is unique due to the presence of both benzhydryl and dimethylcyclohexyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
627522-98-9 |
|---|---|
Molecular Formula |
C23H32N2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N'-benzhydryl-N-(2,3-dimethylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H32N2/c1-18-10-9-15-22(19(18)2)24-16-17-25-23(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,18-19,22-25H,9-10,15-17H2,1-2H3 |
InChI Key |
YZHGFLIRZWZSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















